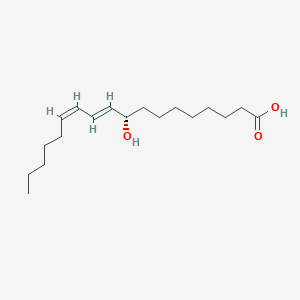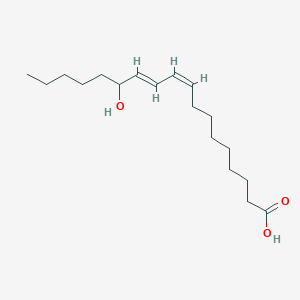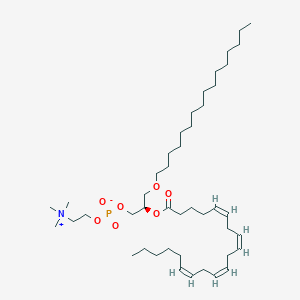
1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Overview
Description
1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a bioactive phospholipid compound. It is a type of phosphatidylcholine where the alkyl group is specified as hexadecyl and the acyl group as arachidonoyl. This compound is known for its role in various biological processes and is a significant precursor in the biosynthesis of platelet-activating factor (PAF) C-16 .
Mechanism of Action
Target of Action
The primary target of 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is the CoA-independent transacylase . This enzyme plays a crucial role in the remodeling pathway of lipid metabolism .
Mode of Action
This compound is the product of acylation of lyso-PAF C-16 by a CoA-independent transacylase . This interaction results in the transformation of lyso-PAF C
Biochemical Analysis
Biochemical Properties
1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is involved in various biochemical reactions. It is the product of acylation of lyso-PAF C-16 by a CoA-independent transacylase . It serves as the predominant precursor in the biosynthesis of PAF C-16 via the remodeling pathway .
Cellular Effects
It is known that it is a potent mediator of inflammation that increases vascular permeability .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It undergoes acylation through the action of CoA-independent transacylase, transforming lyso-PAF C-16 into this compound .
Metabolic Pathways
This compound is involved in the biosynthesis of PAF C-16 via the remodeling pathway . It is the product of acylation of lyso-PAF C-16 by a CoA-independent transacylase .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine can be synthesized through the acylation of lyso-PAF C-16 by a CoA-independent transacylase . The reaction typically involves the use of ethanol as a solvent and may include the addition of antioxidants like BHT to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and purity. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, particularly at the arachidonoyl moiety, leading to the formation of hydroperoxides and other oxidative products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide are typically used.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidative derivatives.
Hydrolysis: Lyso-PAF and free fatty acids.
Scientific Research Applications
1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications:
Comparison with Similar Compounds
1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16 PAF):
1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar structure but with an oleoyl group at the sn-2 position.
Uniqueness: 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct biological activities. The presence of the arachidonoyl group makes it a key player in the biosynthesis of bioactive lipids like PAF C-16, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H82NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b16-14-,22-20-,25-24-,31-29-/t43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUSFCFZBREELS-WWBBCYQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H82NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301099483 | |
| Record name | 3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,13Z,16Z,19Z,22Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301099483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
768.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86288-11-1 | |
| Record name | 3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,13Z,16Z,19Z,22Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86288-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086288111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,13Z,16Z,19Z,22Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301099483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine in PAF biosynthesis, as highlighted in the research?
A1: The research paper states that this compound serves as a substrate for phospholipase A2 in the HL60 cell line []. This enzymatic reaction leads to the production of lyso-PAF, a precursor molecule in the remodeling pathway of PAF biosynthesis. The study demonstrates that the specific activity of phospholipase A2, acting on this compound, undergoes changes during granulocytic differentiation, indicating its importance in PAF production within these cells.
Q2: The study mentions that lymphoid cell lines like Daudi and Jurkat do not express enzymes like phospholipase A2, which act on this compound. What is the implication of this finding?
A2: The absence of phospholipase A2 activity towards this compound in lymphoid cell lines suggests that these cells might not utilize the same remodeling pathway as myeloid cells for PAF biosynthesis []. This difference in enzyme expression and metabolic pathways highlights a key distinction between myeloid and lymphoid cells in their ability to produce PAF. This finding contributes to our understanding of the specific roles and functions of PAF within different cell types of the immune system.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B163593.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)

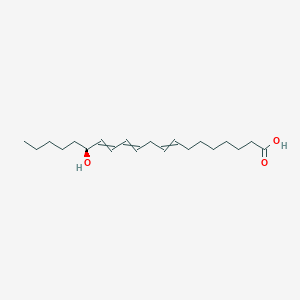
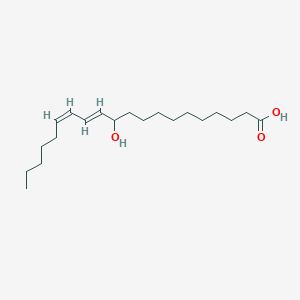
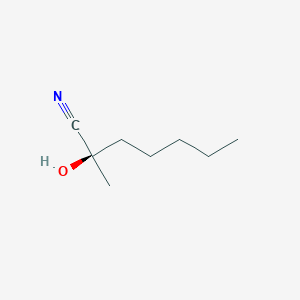
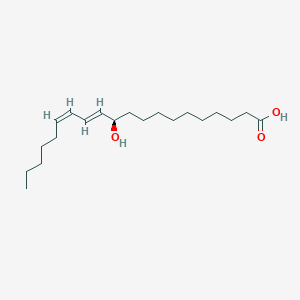
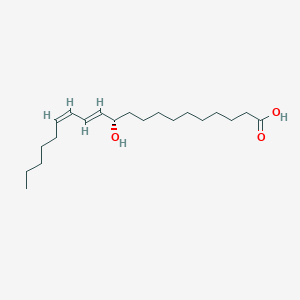
![1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine](/img/structure/B163621.png)
